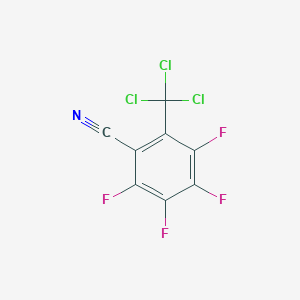
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile is a chemical compound with the molecular formula C8Cl3F4N. This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of four fluorine atoms and a trichloromethyl group attached to a benzonitrile core.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzonitrile derivative with fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety and efficiency of the reaction, often employing continuous flow reactors to maintain control over reaction parameters .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: The presence of the trichloromethyl group makes it susceptible to radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Elemental fluorine, Selectfluor, and other fluorine-containing reagents.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms and the trichloromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrafluorobenzonitrile: Lacks the trichloromethyl group, making it less reactive in certain radical reactions.
1,2,3,4-Tetrafluoro-5-methylbenzonitrile: Contains a methyl group instead of a trichloromethyl group, resulting in different chemical properties.
1,2,3,4-Tetrafluoro-5-chloromethylbenzonitrile:
Uniqueness
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile is unique due to the combination of fluorine atoms and a trichloromethyl group on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
2,3,4,5-tetrafluoro-6-(trichloromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl3F4N/c9-8(10,11)3-2(1-16)4(12)6(14)7(15)5(3)13 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKWLJXENMFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl3F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)

